![molecular formula C12H12BrN7 B2633939 4-bromo-1-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-1H-pyrazole CAS No. 2415540-71-3](/img/structure/B2633939.png)
4-bromo-1-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-1-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-1H-pyrazole is a useful research compound. Its molecular formula is C12H12BrN7 and its molecular weight is 334.181. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-bromo-1-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-1H-pyrazole is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-inflammatory properties, potential anticancer effects, and structure-activity relationships (SARs).
Chemical Structure
The compound features a complex structure that includes a bromo substituent and a triazolo-pyridazine moiety. The general formula can be represented as follows:
Where x, y, and z represent the number of carbon, hydrogen, and nitrogen atoms respectively.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of related compounds in the same class. For instance, derivatives of triazolo-pyridazine have shown significant inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.
Compound | COX-2 IC50 (μmol) | COX-1 IC50 (μmol) |
---|---|---|
Celecoxib | 0.04 ± 0.01 | N/A |
Compound A | 0.04 ± 0.09 | 0.08 ± 0.02 |
Compound B | 0.05 ± 0.03 | 0.09 ± 0.01 |
Table 1: Inhibitory activity of selected compounds against COX enzymes .
Anticancer Activity
The compound's structure suggests potential anticancer properties, particularly through mechanisms involving apoptosis and cell cycle arrest. Studies on similar pyrazole derivatives have reported promising results in inhibiting tumor growth in vitro and in vivo.
For example:
- In vitro studies demonstrated that certain pyrazole derivatives could induce apoptosis in cancer cell lines.
- In vivo models indicated a reduction in tumor size with administration of these compounds.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the molecular structure, such as varying the position of the bromo group or altering the azetidine moiety, can significantly influence potency and selectivity towards specific biological targets.
Case Studies
Several case studies have examined the biological activity of compounds related to This compound :
- Study on Inflammatory Models : A study utilized carrageenan-induced paw edema and cotton pellet-induced granuloma models to assess anti-inflammatory effects. Results indicated that derivatives exhibited comparable efficacy to established anti-inflammatory agents like indomethacin .
- Cancer Cell Line Studies : Research focusing on breast cancer cell lines showed that certain derivatives led to significant cell death through apoptotic pathways, suggesting potential therapeutic applications .
Applications De Recherche Scientifique
Antimicrobial Properties
Research indicates that compounds containing the triazole and pyrazole moieties exhibit significant antimicrobial activities. For instance, studies have shown that related compounds can inhibit the growth of various bacteria and fungi, making them candidates for developing new antibiotics against resistant strains .
Anti-inflammatory Effects
The anti-inflammatory potential of 4-bromo-1-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-1H-pyrazole has been explored through in vitro assays. Compounds with similar structures have demonstrated inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory pathways .
Anticancer Activity
Preliminary studies suggest that derivatives of this compound may possess anticancer properties. The mechanism often involves inducing apoptosis in cancer cells or inhibiting cell proliferation .
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various pyrazole derivatives, it was found that compounds similar to this compound exhibited potent activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were significantly lower than those of standard antibiotics .
Case Study 2: Anti-inflammatory Activity
A series of pyrazole derivatives were tested for their anti-inflammatory effects using carrageenan-induced paw edema models in rats. The results indicated that these compounds could reduce inflammation effectively, with some demonstrating IC50 values comparable to established anti-inflammatory drugs .
Propriétés
IUPAC Name |
6-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN7/c13-10-3-15-19(7-10)6-9-4-18(5-9)12-2-1-11-16-14-8-20(11)17-12/h1-3,7-9H,4-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMWKLOOQBEKPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NN3C=NN=C3C=C2)CN4C=C(C=N4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.